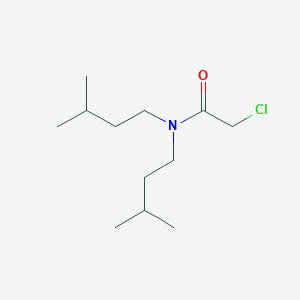
2-chloro-N,N-bis(3-methylbutyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds typically involves reactions such as acetylation, esterification, and ester interchange steps. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange, resulting in high yields and identifying the molecular structure through IR and MS spectroscopy, and elemental analysis (Zhong-cheng & Wan-yin, 2002). Similar methodologies may apply to the synthesis of 2-chloro-N,N-bis(3-methylbutyl)acetamide, with adaptations for its specific functional groups.
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography and spectroscopy. For acetamides, studies have shown various conformations and geometric parameters, like in 2-Chloro-N-(3-methylphenyl)acetamide, where the N—H bond conformation and geometric parameters were elucidated (Gowda et al., 2007). These analyses are critical for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Acetamides participate in numerous chemical reactions, showcasing a variety of chemical properties. For instance, reactions with halomethyldimethylchlorosilane produce N,N-Bis(halomethyldimethylsilyl)acetamides, leading to compounds with significant N,N-disilylacetamide structure and providing insight into their thermodynamic and kinetic properties (Kowalski & Lasocki, 1976). These reactions highlight the versatility and reactivity of the acetamide group.
Physical Properties Analysis
The physical properties of acetamides, such as melting points, solubility, and phase behavior, are often determined through experimental studies. For example, the molecular structure of acetamide has been studied using electron diffraction, revealing bond distances and angles that influence its physical properties (Kimura & Aoki, 1953). These properties are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability, and degradation pathways, are fundamental aspects of acetamides. Studies on compounds like 2-Chloro-N-(2,4-dimethylphenyl)acetamide have revealed insights into intermolecular hydrogen bonding and chain formation through N—H⋯O hydrogen bonds, which are crucial for predicting how such compounds might interact in various chemical contexts (Gowda et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally similar to "2-chloro-N,N-bis(3-methylbutyl)acetamide" focuses on their synthesis and characterization. For instance, the study by Zhong-cheng and Wan-yin (2002) explores the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, highlighting the detailed procedural aspects and yields of each step, along with IR and MS spectroscopy analysis for product characterization (Zhong-cheng & Wan-yin, 2002).
Analytical Applications
Analytical chemistry research utilizes acetamide derivatives for the development of sensitive detection methods. Lu and Giese (2000) introduced AMACE1, an acetamide derivative, as a versatile reagent for coupling with analytes indicative of oxidative sugar damage to DNA, demonstrating its utility in trace organic analysis through gas chromatography/electron capture mass spectrometry (Lu & Giese, 2000).
Environmental and Biological Impacts
The metabolism of chloroacetamide herbicides, structurally related to the query compound, in human and rat liver microsomes was studied by Coleman et al. (2000). This research provides insights into the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, shedding light on the biotransformation processes relevant to environmental safety and human health (Coleman et al., 2000).
Novel Therapeutic Agents
Research into novel therapeutic applications of acetamide derivatives is illustrated by the study of a new anilidoquinoline derivative for treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, highlighting the potential medicinal applications of acetamide derivatives in antiviral therapy (Ghosh et al., 2008).
Propiedades
IUPAC Name |
2-chloro-N,N-bis(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24ClNO/c1-10(2)5-7-14(12(15)9-13)8-6-11(3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTCQTDZEHPOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368396 | |
| Record name | 2-Chloro-N,N-bis(3-methylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-bis(3-methylbutyl)acetamide | |
CAS RN |
100395-94-6 | |
| Record name | 2-Chloro-N,N-bis(3-methylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



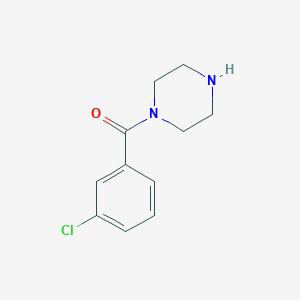

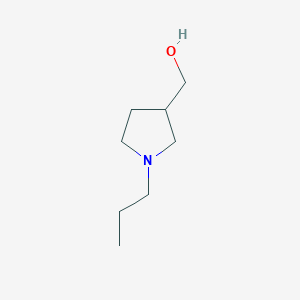
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
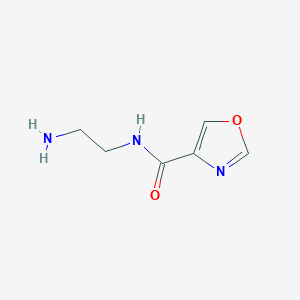


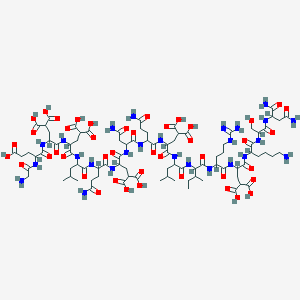

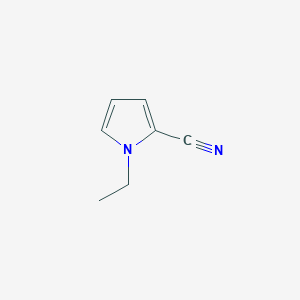
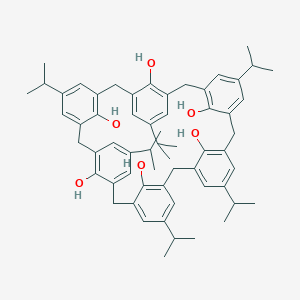
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)

